molecular formula C10H6O4S2 B8546153 2,2'-Bithiophene-3,3'-dicarboxylic acid

2,2'-Bithiophene-3,3'-dicarboxylic acid

Cat. No. B8546153
M. Wt: 254.3 g/mol
InChI Key: ITFBTJILASNJFW-UHFFFAOYSA-N
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Patent
US08859714B1

Procedure details

Diacid (3) (12.6 g, 49.4 mmol) was stirred in 100 mL of acetic anhydride at reflux for 6 h. Upon cooling to 0° C., the solid was collected by filtration, washed with 20 mL of cold acetic anhydride, and dried in vacuo at 120° C. overnight. The resulting light yellow crystals (11.4 g, 98% yield) were used without further purification. Anal. Calcd. for C10H4O3S2: C, 50.84; H, 1.71. Found: C, 50.78; H, 1.66; 1H NMR (CDCl3): 7.68 (d, J=4.0 Hz, 2H), 7.40 (d, J=5.0 Hz, 2H); m.p. 260-263° C.; MS (EI): m/z (%) 235.96 (100) [M+].
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[C:2]1[C:9]1[S:10][CH:11]=[CH:12][C:13]=1[C:14]([OH:16])=[O:15]>C(OC(=O)C)(=O)C>[S:10]1[CH:11]=[CH:12][C:13]2[C:14]([O:16][C:6]([C:3]3[CH:4]=[CH:5][S:1][C:2]=3[C:9]1=2)=[O:8])=[O:15]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
S1C(=C(C=C1)C(=O)O)C=1SC=CC1C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with 20 mL of cold acetic anhydride
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 120° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(=O)OC(=O)C1=C2SC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.